N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

Catalog No.
S2881140
CAS No.
2177449-98-6
M.F
C19H15NO2S3
M. Wt
385.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo...

CAS Number

2177449-98-6

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C19H15NO2S3

Molecular Weight

385.51

InChI

InChI=1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22)

InChI Key

ZWNQXHUDXFLVFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O

solubility

not available
  • Search Results: A search for scientific articles or publications mentioning this specific compound yielded no results.
  • Chemical Suppliers: Information from chemical suppliers indicate it is commercially available, but do not specify any applications [].

This lack of information suggests that N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is either a very new compound or one that has not yet been extensively studied for scientific research purposes.

Possible Research Areas based on Compound Structure

While there is no direct research on this specific molecule, we can speculate on potential areas of investigation based on its structural features:

  • Organic Chemistry: The compound contains several interesting functional groups, including bithiophene, benzothiophene, and a carboxamide. Researchers in organic chemistry might explore its synthesis, reactivity, or development of new synthetic methods using this molecule as a scaffold [].
  • Materials Science: The presence of conjugated aromatic rings suggests the molecule might have interesting optoelectronic properties, making it a potential candidate for investigation in material science for applications like organic solar cells or light-emitting diodes [].
  • Medicinal Chemistry: The benzothiophene and the bithiophene moieties are found in some biologically active molecules [, ]. However, further research would be needed to determine if N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide exhibits any specific biological activity.

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[b]thiophene core, which is recognized for its stability and versatility in

There is no scientific research available on the mechanism of action of this compound.

  • Similar to the lack of specific information, no data is available on the safety or hazards associated with this compound. However, as a general guideline, amides and aromatic compounds can have varying toxicity profiles. It's important to handle unknown compounds with caution and consult safety data sheets (SDS) of similar structures if available.
Typical of amides and thiophenes. Key reactions include:

  • Coupling Reactions: The synthesis often involves coupling the benzo[b]thiophene-2-carboxylic acid with amine derivatives, facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
  • Functional Group Transformations: The hydroxyethyl group can undergo further functionalization, allowing for the introduction of diverse substituents that may enhance biological activity or alter solubility.
  • Oxidative Reactions: Given the presence of thiophene rings, oxidative reactions can be employed to modify the electronic properties of the compound, potentially increasing its efficacy in biological applications.

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide has been studied for its potential as a modulator of biological pathways, particularly in immune response and inflammation. Notably, it acts as an agonist for the Stimulator of Interferon Genes (STING) protein, which is crucial in mediating innate immune responses. Activation of STING leads to the production of type I interferons and pro-inflammatory cytokines, which are vital for antitumor immunity .

The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The general synthetic route includes:

  • Preparation of Benzo[b]thiophene Derivative: Synthesis begins with the formation of the benzo[b]thiophene core through cyclization reactions.
  • Coupling Reaction: The benzo[b]thiophene derivative is then coupled with an appropriate amine to form the carboxamide linkage.
  • Purification: The product is purified using techniques such as column chromatography to isolate the desired compound from byproducts .

Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing automated systems for reagent addition and temperature control.

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide has a range of applications:

  • Medicinal Chemistry: It is being explored as a potential therapeutic agent in cancer treatment due to its ability to modulate immune responses.
  • Material Science: The compound serves as a building block for advanced materials such as organic semiconductors and photovoltaic cells.
  • Research Tool: It is used in studies investigating immune modulation and signaling pathways related to STING activation .

The interaction studies focus on how N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide interacts with various biological targets. The primary target is the STING protein located in the endoplasmic reticulum membrane. Upon binding, it activates downstream signaling pathways involving TBK1 and IRF3, leading to enhanced immune responses . These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide:

Compound NameStructural FeaturesUnique Aspects
Benzo[b]thiophene-2-carboxamideContains a benzo[b]thiophene coreLacks bithiophenes and hydroxyethyl groups
N-phenylbenzo[b]thiophene-2-carboxamideSimilar structure but features a phenyl groupDoes not possess the bithiophene moiety
4-thiophenecarboxamideContains thiophene but lacks additional functional groupsSimpler structure without complex substituents

Uniqueness

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of the benzo[b]thiophene core with both bithiophene and hydroxyethyl groups. This distinctive structural arrangement allows for specific interactions with molecular targets that are not present in similar compounds, enhancing its potential utility across various research fields .

XLogP3

4.5

Dates

Last modified: 08-17-2023

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